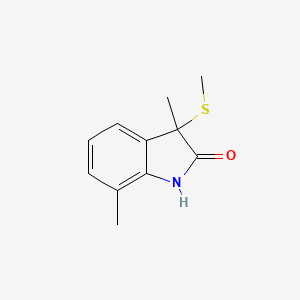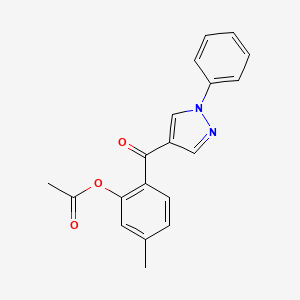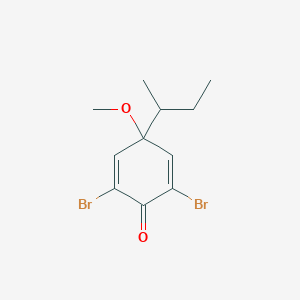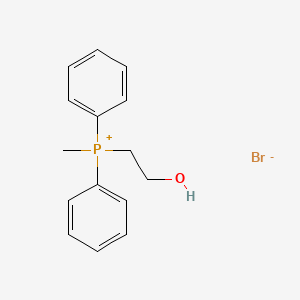![molecular formula C9H9ClN2O4S B14583495 1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene CAS No. 61101-47-1](/img/structure/B14583495.png)
1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with chlorine, nitro, and sulfanyl groups
Preparation Methods
The synthesis of 1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene to introduce the propan-2-yl group.
Clemmensen Reduction: This step converts the acyl group to an alkane.
Chlorination: Finally, the chlorination of the benzene ring completes the synthesis.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and chlorine groups influence the reactivity and orientation of the substitution.
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and chlorine makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.
Scientific Research Applications
1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic tools.
Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The nitro and chlorine groups play a crucial role in modulating the compound’s reactivity and binding affinity to various biological targets . The specific pathways and molecular targets depend on the context of its application, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-Chloro-2,4-dinitrobenzene: Lacks the sulfanyl group and has different reactivity and applications.
2,4-Dinitrochlorobenzene: Similar structure but without the propan-2-yl group, leading to distinct chemical properties.
4-Chloro-1,3-dinitrobenzene: Another related compound with variations in the position of substituents.
Properties
CAS No. |
61101-47-1 |
|---|---|
Molecular Formula |
C9H9ClN2O4S |
Molecular Weight |
276.70 g/mol |
IUPAC Name |
1-chloro-2,4-dinitro-5-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H9ClN2O4S/c1-5(2)17-9-3-6(10)7(11(13)14)4-8(9)12(15)16/h3-5H,1-2H3 |
InChI Key |
DWSHGEANSXHIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)


![Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14583433.png)


![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
